![molecular formula C11H8N2O3 B11886539 3-Nitronaphthalene-1-carboxamide CAS No. 88575-35-3](/img/structure/B11886539.png)
3-Nitronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitronaphthalene-1-carboxamide is an organic compound that belongs to the class of nitroaromatic compounds It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group (-NO₂) and a carboxamide group (-CONH₂) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitronaphthalene-1-carboxamide typically involves the nitration of naphthalene followed by the introduction of the carboxamide group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitronaphthalene.
Amidation: The 3-nitronaphthalene is then reacted with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions, amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-Aminonaphthalene-1-carboxamide.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: 3-Nitronaphthalene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Nitronaphthalene-1-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as dyes or polymers.
Pharmaceuticals: The compound’s derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 3-nitronaphthalene-1-carboxamide depends on its specific application. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the carboxamide group.
2-Nitronaphthalene: Nitro group positioned differently on the naphthalene ring.
3-Nitrobenzamide: Similar functional groups but different aromatic core.
Uniqueness
3-Nitronaphthalene-1-carboxamide is unique due to the presence of both the nitro and carboxamide groups on the naphthalene ring
Eigenschaften
CAS-Nummer |
88575-35-3 |
---|---|
Molekularformel |
C11H8N2O3 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
3-nitronaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8N2O3/c12-11(14)10-6-8(13(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,14) |
InChI-Schlüssel |
SLOJXBTUMKRJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.